molecular formula C38H24N6O2 B12306841 6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl

6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl

Cat. No.: B12306841
M. Wt: 596.6 g/mol
InChI Key: GTPNJFWMUYHPEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl typically involves the reaction of biphenyl-4-carboxylic acid hydrazide with 2,2’-bipyridine-6,6’-dicarboxylic acid under dehydrating conditions to form the oxadiazole rings . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of BP-OXD-Bpy may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

BP-OXD-Bpy undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

BP-OXD-Bpy has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-Bis[5-(phenyl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl
  • 6,6’-Bis[5-(naphthyl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl
  • 6,6’-Bis[5-(pyrenyl)-1,3,4-oxadiazo-2-yl]-2,2’-bipyridyl

Uniqueness

BP-OXD-Bpy is unique due to its specific combination of biphenyl and oxadiazole groups, which provide a balance of electron transport and hole-blocking properties. This makes it particularly effective in OLED applications compared to similar compounds .

Properties

Molecular Formula

C38H24N6O2

Molecular Weight

596.6 g/mol

IUPAC Name

2-(4-phenylphenyl)-5-[6-[6-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H

InChI Key

GTPNJFWMUYHPEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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